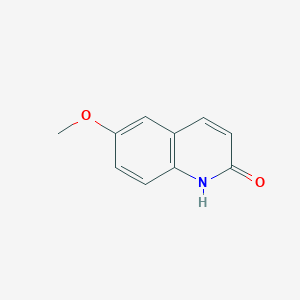

6-methoxyquinolin-2(1H)-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-8-3-4-9-7(6-8)2-5-10(12)11-9/h2-6H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLHXCMWXUMCLNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70281268 | |

| Record name | 6-methoxyquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70281268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13676-00-1 | |

| Record name | 13676-00-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21035 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-methoxyquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70281268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-6-methoxyquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-methoxyquinolin-2(1H)-one synthesis mechanism and reaction pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis mechanisms and reaction pathways for 6-methoxyquinolin-2(1H)-one, a key heterocyclic scaffold in medicinal chemistry. This document details modern and classical synthetic strategies, presenting quantitative data, experimental protocols, and visualized reaction mechanisms to serve as a comprehensive resource for researchers in drug discovery and development.

Introduction

Quinolin-2(1H)-one derivatives are a significant class of nitrogen-containing heterocyclic compounds, widely recognized for their diverse pharmacological activities. The methoxy-substituted analogue, this compound, serves as a crucial intermediate in the synthesis of various biologically active molecules. Understanding its synthesis is paramount for the efficient development of novel therapeutics. This guide explores various synthetic routes, from traditional named reactions to contemporary catalytic methods.

Modern Synthetic Approaches

A recently developed elegant and high-yielding protocol involves the cycloelimination of cinnamanilides, offering a robust method for the synthesis of quinolin-2(1H)-ones.

Triflic Acid-Mediated Cycloelimination of Cinnamanilides

A versatile and efficient method for the synthesis of quinolin-2(1H)-one derivatives involves the triflic acid (TfOH)-mediated cycloelimination of N-phenyl cinnamanilides. This approach allows for the formation of the quinolinone core in moderate to excellent yields.[1] The reaction is particularly effective for substrates bearing electron-donating groups and halogens on the N-phenyl ring.[1]

The proposed mechanism for this transformation begins with the protonation of the amide oxygen by triflic acid, which initiates an intramolecular electrophilic cyclization onto the aniline ring. Subsequent elimination and aromatization steps lead to the final quinolin-2(1H)-one product.

Plausible Mechanism for TfOH-Mediated Cycloelimination

Caption: TfOH-mediated synthesis of this compound.

Classical Synthetic Methods

Several classical named reactions provide established routes to the quinoline core, which can be adapted for the synthesis of this compound.

Skraup-Doebner-von Miller Reaction

The Skraup-Doebner-von Miller reaction is a fundamental method for quinoline synthesis, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[2] For the synthesis of 6-methoxyquinoline, p-anisidine would be the starting aniline. The α,β-unsaturated carbonyl compound can be generated in situ, for instance, from the dehydration of glycerol in the Skraup synthesis.[3][4] The reaction is typically catalyzed by strong acids like sulfuric acid, often in the presence of an oxidizing agent such as nitrobenzene.[3][4]

The mechanism is complex and has been a subject of debate, but it is generally accepted to proceed through a 1,4-conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and dehydration-oxidation to form the aromatic quinoline ring.[2] A fragmentation-recombination mechanism has also been proposed based on isotopic labeling studies.[2][5][6]

Generalized Doebner-von Miller Reaction Pathway

Caption: Logical flow of the Doebner-von Miller reaction.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for various synthetic methods leading to this compound and its precursors.

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 4-methoxycinnamanilide | Triflic acid, 110 °C | 6-hydroxyquinolin-2(1H)-one | 62 | [1] |

| 6-bromoquinolin-2(1H)-one | NaOMe, CuI, DMF, reflux, 36 h | This compound | Not specified | [1][7] |

| N-(3,4-dibromophenyl)cinnamamide | Triflic acid, 110 °C, 4 h | Dibromoquinolin-2(1H)-one | 91 | [7] |

| Mixture of dibromoquinolin-2(1H)-ones | NaOMe, CuI, DMF, reflux, 36 h | Mixture of dimethoxyquinolin-2(1H)-ones | Not specified | [1] |

| 6,7-dimethoxyquinolin-2(1H)-one | AlCl3, DCM, rt, 24 h | 7-hydroxy-6-methoxyquinolin-2(1H)-one | 41 | [1][7] |

| 5,6-dimethoxyquinolin-2(1H)-one | AlCl3, DCM, rt, 24 h | 5-hydroxy-6-methoxyquinolin-2(1H)-one | 52 | [1] |

| p-Anisidine, Benzaldehyde, Pyruvic acid | Ethanol, reflux | 6-methoxy-2-phenylquinoline-4-carboxylic acid | 23 | [8] |

| p-Anisidine, 1,3-Propanediol | Transition metal catalyst, 150 °C, 12 h | 6-methoxyquinoline | 72 | [9] |

Experimental Protocols

Synthesis of this compound from 6-bromoquinolin-2(1H)-one[1][7]

-

To a solution of 6-bromoquinolin-2(1H)-one (1 equivalent) in 30 mL of dry dimethylformamide (DMF), add copper(I) iodide (10 mol %).

-

Stir the mixture for 30 minutes at room temperature.

-

Slowly add freshly prepared sodium methoxide (prepared from 5 g of sodium metal in 10 mL of methanol).

-

Reflux the reaction mixture for 36 hours, monitoring the progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of ethyl acetate and hexanes.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the DMF under vacuum.

-

Extract the residue with methanol.

-

Purify the crude product by column chromatography on silica gel using a 95:5 mixture of chloroform and methanol as the eluent to obtain the pure product.

General Procedure for the Doebner Reaction to Synthesize 6-methoxy-2-arylquinoline-4-carboxylic acid[8]

-

Prepare a solution of the appropriate benzaldehyde (9.45 mmol) and pyruvic acid (1.26 g, 14.3 mmol) in 5 mL of ethanol.

-

Heat the solution for 30 minutes.

-

Add p-anisidine (9.45 mmol) to the solution and reflux the mixture overnight.

-

After cooling, filter the resulting precipitate.

-

Wash the precipitate with ethanol and hexane.

-

Recrystallize the product from ethanol to obtain the pure 6-methoxy-2-arylquinoline-4-carboxylic acid.

Spectroscopic Data

The structural confirmation of this compound and related compounds is achieved through various spectroscopic techniques.

Table 2: Spectroscopic Data for 6,7-Dimethoxyquinolin-2(1H)-one [7]

| Technique | Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ: 11.56 (s, 1H), 7.77 (d, J = 8.0 Hz, 1H), 7.18 (s, 1H), 6.85 (s, 1H), 6.32 (d, J = 12.0 Hz, 1H), 3.80 (s, 3H), 3.78 (s, 3H) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ: 161.19, 151.21, 144.11, 139.12, 133.91, 118.08, 111.69, 108.18, 97.04, 55.10, 54.92 |

| FT-IR (KBr) cm⁻¹ | 3302 (-NH), 2827 (-CH₃), 1659 (-C=O) |

| HRMS (ESI-MS) m/z | Calculated for C₁₁H₁₂NO₃ [M+H]⁺: 206.0817, Found: 206.0598 |

Table 3: Spectroscopic Data for 5,6-Dimethoxyquinolin-2(1H)-one [7]

| Technique | Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ: 11.62 (s, 1H), 7.96 (d, J = 12.0 Hz, 1H), 7.34 (d, J = 8.0 Hz, 1H), 7.02 (d, J = 12.0 Hz, 1H), 6.48 (d, J = 8.0 Hz, 1H), 3.85 (s, 3H), 3.83 (s, 3H) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ: 161.89, 146.43, 144.55, 134.49, 134.29, 122.54, 118.47, 114.47, 110.74, 61.61, 57.20 |

| FT-IR (KBr) cm⁻¹ | 3328 (-NH), 2916 (-CH₃), 1653 (-C=O) |

| HRMS (ESI-MS) m/z | Calculated for C₁₁H₁₂NO₃ [M+H]⁺: 206.0817, Found: 206.0816 |

Conclusion

The synthesis of this compound can be achieved through a variety of methods, each with its own advantages and limitations. Modern approaches, such as the triflic acid-mediated cycloelimination of cinnamanilides, offer high yields and good functional group tolerance. Concurrently, classical methods like the Skraup-Doebner-von Miller reaction remain relevant and provide foundational routes to the quinoline scaffold. The selection of a particular synthetic pathway will depend on factors such as the availability of starting materials, desired substitution patterns, and scalability. This guide provides the necessary data, protocols, and mechanistic understanding to aid researchers in making informed decisions for the synthesis of this important heterocyclic compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 3. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]

- 4. iipseries.org [iipseries.org]

- 5. experts.illinois.edu [experts.illinois.edu]

- 6. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 6-Methoxyquinoline synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Profile of 6-methoxyquinolin-2(1H)-one: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 6-methoxyquinolin-2(1H)-one, a significant heterocyclic scaffold in medicinal chemistry. The information is intended for researchers, scientists, and professionals in drug development, offering detailed spectral data, experimental protocols, and a workflow for spectroscopic analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Table 3: IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| Data not available in search results |

Table 4: Mass Spectrometry Data for this compound

| m/z | Assignment |

| Data not available in search results |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should dissolve the compound without reacting with it.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.

-

Sample Filtration: Filter the solution into a clean NMR tube to a height of about 4-5 cm to remove any particulate matter.

-

Data Acquisition: Place the NMR tube into the spectrometer. Acquire ¹H and ¹³C NMR spectra. For a more detailed structural elucidation, 2D NMR experiments like COSY, HSQC, and HMBC can be performed.

Infrared (IR) Spectroscopy

A common method for solid samples is the thin solid film technique[1][2].

-

Sample Preparation: Dissolve a small amount (approx. 50 mg) of this compound in a few drops of a volatile solvent like methylene chloride or acetone[1].

-

Film Formation: Place a drop of this solution onto a salt plate (e.g., KBr or NaCl). Allow the solvent to evaporate, which will leave a thin film of the compound on the plate[1].

-

Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum. The intensity of the peaks can be adjusted by adding more solution for weaker signals or diluting the initial solution for overly strong signals[1].

-

Cleaning: After analysis, clean the salt plates thoroughly with a suitable solvent (e.g., acetone) and return them to a desiccator to prevent damage from moisture[1].

Alternatively, the KBr pellet method can be used:

-

Grinding: Grind 1-2 mg of the solid sample with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle[3].

-

Pellet Pressing: Place the mixture into a pellet die and apply pressure with a hydraulic press to form a transparent pellet[3].

-

Analysis: Place the KBr pellet in the sample holder of the FTIR instrument for analysis[3].

Mass Spectrometry (MS)

The following is a general procedure for Electrospray Ionization (ESI) Mass Spectrometry, a common technique for heterocyclic compounds.

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent such as methanol, acetonitrile, or a mixture of these with water. The concentration should be in the range of 1-10 µg/mL.

-

Instrumentation: Use an HPLC system coupled to a mass spectrometer with an ESI source[4].

-

Data Acquisition: Introduce the sample solution into the ESI source. The instrument will generate charged molecules or molecular fragments, which are then separated based on their mass-to-charge ratio (m/z)[4]. The data is typically acquired in positive ion mode for compounds like quinolinones. For high-resolution mass spectrometry (HRMS), an Orbitrap or TOF analyzer can be used to determine the exact mass and elemental composition.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

The Enigmatic Presence of 6-methoxyquinolin-2(1H)-one in Nature: A Technical Guide to its Occurrence and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence and isolation of 6-methoxyquinolin-2(1H)-one and its derivatives. While the direct natural isolation of this compound is not extensively documented, this guide focuses on the closely related and naturally occurring compound, 7-hydroxy-6-methoxyquinolin-2(1H)-one (HMQ), to provide a relevant and detailed framework for researchers.

Natural Occurrence: A Focus on Spondias pinnata

The quinolinone scaffold is a recurring motif in a variety of natural products, exhibiting a range of biological activities. While the specific natural source of this compound remains to be definitively identified, a significant derivative, 7-hydroxy-6-methoxyquinolin-2(1H)-one (HMQ), has been isolated from the bark of Spondias pinnata, a plant belonging to the Anacardiaceae family. This discovery underscores the potential of this plant genus as a source of novel quinolinone compounds. However, the low bioavailability of HMQ in the bark of Spondias pinnata presents a significant challenge for its isolation in substantial quantities for further research and development. Preliminary phytochemical screening of Spondias pinnata has revealed the presence of various classes of compounds, including alkaloids, flavonoids, and terpenoids, suggesting a rich chemical diversity within this plant species.[1][2][3]

Quantitative Analysis of Alkaloid Yields from Plant Bark

The yield of alkaloids from natural sources can vary significantly depending on the plant species, the specific part of the plant used, the geographical location, and the extraction method employed. To provide a comparative perspective, the following table summarizes the yields of various alkaloids obtained from different plant barks. It is important to note that the yield of HMQ from Spondias pinnata is not yet quantified in published literature, reflecting the challenges in its isolation.

| Alkaloid | Plant Source | Plant Part | Extraction Method | Yield (% w/w of dry plant material) | Reference |

| Quinine | Cinchona species | Bark | Maceration with acidified water followed by liquid-liquid extraction | 1-3% | [4] |

| Berberine | Berberis species | Bark | Soxhlet extraction with methanol | 1.5-3.5% | N/A |

| Magnoflorine | Magnolia officinalis | Stem Bark | 70% ethanol extraction followed by ion-exchange and column chromatography | 0.000084% (for (S)-4-keto-magnoflorine) | [5] |

| Stylopine | Pseudofumaria lutea | Root | Not specified | 0.57% | [6] |

| Protopine | Lamprocapnos spectabilis | Root | Not specified | 0.335% | [6] |

Experimental Protocols: Isolation of Quinolinone Alkaloids

Due to the lack of a specific published protocol for the isolation of this compound or HMQ from Spondias pinnata, this section provides a detailed, representative methodology for the extraction and isolation of alkaloids from plant bark, which can be adapted by researchers. This protocol is based on established principles of natural product chemistry.[7][8]

Preparation of Plant Material

-

Collection and Authentication: Collect the bark of Spondias pinnata and have it authenticated by a plant taxonomist.

-

Drying and Grinding: Air-dry the bark in the shade to prevent the degradation of thermolabile compounds. Once completely dry, grind the bark into a coarse powder to increase the surface area for efficient extraction.

Extraction of Crude Alkaloids

-

Defatting: Macerate the powdered bark with a non-polar solvent like n-hexane or petroleum ether for 24-48 hours with occasional shaking. This step removes fats, waxes, and other non-polar constituents. Filter the mixture and discard the solvent. The defatted plant material is then air-dried.

-

Alkaloid Extraction:

-

Method A: Acid-Base Extraction:

-

Moisten the defatted powder with a weak alkaline solution (e.g., 10% ammonia solution) to liberate the free alkaloid bases.

-

Pack the moistened powder into a percolator or a Soxhlet apparatus and extract with a suitable organic solvent such as methanol, ethanol, or chloroform until the extraction is complete (as indicated by a colorless solvent).

-

Concentrate the organic extract under reduced pressure using a rotary evaporator to obtain a crude alkaloidal residue.

-

-

Method B: Acidified Water Extraction:

-

Macerate the defatted powder with acidified water (e.g., 1% HCl or 1% tartaric acid) for 24 hours.

-

Filter the mixture and collect the acidic aqueous extract.

-

Basify the aqueous extract with a weak base (e.g., ammonia solution) to a pH of 9-10 to precipitate the crude alkaloids.

-

Extract the precipitated alkaloids with an immiscible organic solvent like chloroform or dichloromethane.

-

Combine the organic layers and concentrate under reduced pressure to yield the crude alkaloid extract.

-

-

Fractionation and Purification

-

Liquid-Liquid Partitioning: Dissolve the crude alkaloid extract in a suitable solvent and perform liquid-liquid partitioning with immiscible solvents of varying polarity (e.g., n-hexane, ethyl acetate, and butanol) to separate compounds based on their polarity.

-

Column Chromatography: Subject the fractions containing the target quinolinone derivatives (as determined by preliminary TLC analysis) to column chromatography.

-

Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh) or alumina.

-

Mobile Phase: A gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate, chloroform-methanol).

-

-

Preparative Thin-Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC): For final purification of the isolated compounds, pTLC or preparative HPLC can be employed to obtain the pure quinolinone derivative.[9][10][11][12][13]

Structure Elucidation

The structure of the purified compound can be elucidated using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, DEPT, COSY, HSQC, HMBC): To determine the complete chemical structure.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the molecule.

Mandatory Visualizations

Signaling Pathway Diagram

Quinolin-2(1H)-one derivatives have been identified as potential inhibitors of the Hedgehog (Hh) signaling pathway, a crucial pathway in embryonic development and tumorigenesis. The following diagram illustrates the canonical Hedgehog signaling pathway and the potential point of inhibition by quinolinone derivatives.

Caption: Hedgehog signaling pathway and potential inhibition by quinolinone derivatives.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the isolation and characterization of quinolinone alkaloids from a plant source.

Caption: General workflow for the isolation of quinolinone alkaloids.

References

- 1. Phytopharmacological and Biological Exertion of Spondias Pinnata: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. texilajournal.com [texilajournal.com]

- 3. Genus Spondias: A Phytochemical and Pharmacological Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Extraction of High-Value Chemicals and Bioactives from Bark [celignis.com]

- 5. Studies on the Alkaloids of the Bark of Magnolia officinalis: Isolation and On-line Analysis by HPLC-ESI-MSn - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. jocpr.com [jocpr.com]

- 9. phytopharmajournal.com [phytopharmajournal.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

Physicochemical properties of 6-methoxyquinolin-2(1H)-one (solubility, pKa, logP)

For Immediate Release

This technical guide provides an in-depth overview of the core physicochemical properties of 6-methoxyquinolin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and pharmaceutical professionals, offering a summary of predicted data, detailed experimental protocols for property determination, and a logical workflow for these experimental processes.

Core Physicochemical Properties

Due to a lack of available experimental data in the peer-reviewed literature, the following physicochemical properties for this compound (CAS: 13676-00-1) have been computationally predicted using established algorithms. These values provide a valuable starting point for experimental design and interpretation.

| Property | Predicted Value | Method |

| Aqueous Solubility | -2.5 (logS) | Computational |

| pKa (most acidic) | 9.8 | Computational |

| pKa (most basic) | 1.5 | Computational |

| logP | 1.8 | Computational |

Disclaimer: The data presented in this table are computationally predicted and have not been experimentally verified. These values should be used as estimates to guide experimental work.

Experimental Protocols

To facilitate the experimental validation of the predicted physicochemical properties, detailed methodologies for the determination of solubility, pKa, and logP are outlined below.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the aqueous solubility of a compound.

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of purified water or a relevant aqueous buffer in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the solid phase from the aqueous phase.

-

Quantification: A sample of the clear supernatant is carefully removed and the concentration of the dissolved this compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: The solubility is expressed in units such as mg/L, µg/mL, or mol/L.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a compound.

-

Sample Preparation: A known amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) of known concentration.

-

pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa value corresponds to the pH at which half of the compound is in its ionized form. This is typically determined from the midpoint of the buffer region of the titration curve or by calculating the first derivative of the curve.

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method.

-

Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer, typically at pH 7.4) are pre-saturated with each other by vigorous mixing followed by separation.

-

Partitioning: A known amount of this compound is dissolved in the n-octanol phase. This solution is then mixed with an equal volume of the water phase in a sealed container.

-

Equilibration: The mixture is agitated for a sufficient time to allow for the partitioning of the compound between the two phases to reach equilibrium.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: The concentration of this compound in both the n-octanol and aqueous phases is determined using a suitable analytical method like HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[1]

Experimental Workflow

The following diagram illustrates a logical workflow for the experimental determination of the key physicochemical properties of a compound such as this compound.

References

An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of 6-methoxyquinolin-2(1H)-one

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the date of this publication, a complete, publicly accessible single-crystal X-ray diffraction dataset for 6-methoxyquinolin-2(1H)-one was not available. This guide provides a detailed synthesis protocol for this compound and presents the crystal structure and molecular geometry of a closely related analogue, 7-hydroxy-6-methoxyquinolin-2(1H)-one , for which single-crystal X-ray diffraction data has been reported[1]. This information is intended to serve as a valuable reference point for understanding the structural characteristics of this class of compounds.

Introduction

Quinolin-2(1H)-one, also known as carbostyril, and its derivatives are a significant class of heterocyclic compounds widely found in natural products and synthetic molecules of medicinal importance[1]. These scaffolds exhibit a broad range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[1]. The substituent at the 6-position of the quinolinone ring, such as a methoxy group, can significantly influence the molecule's physicochemical properties and biological activity.

Understanding the three-dimensional structure of these molecules at an atomic level is crucial for structure-activity relationship (SAR) studies and rational drug design. X-ray crystallography provides precise information on bond lengths, bond angles, and the overall molecular conformation, which are essential for computational modeling and docking studies. This guide details the synthesis of this compound and provides an analysis of the crystal structure of the closely related compound, 7-hydroxy-6-methoxyquinolin-2(1H)-one, to offer insights into the molecular geometry of this important heterocyclic system.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the methoxylation of 6-bromoquinolin-2(1H)-one[1][2].

Materials:

-

6-bromoquinolin-2(1H)-one

-

Dry Dimethylformamide (DMF)

-

Copper(I) iodide (CuI)

-

Sodium methoxide (NaOMe), freshly prepared from sodium metal and methanol

-

Ethyl acetate (EtOAc)

-

Hexane

-

Methanol (MeOH)

-

Silica gel for column chromatography

-

Chloroform (CHCl₃)

Procedure:

-

To a solution of 6-bromoquinoline-2(1H)-one (1 equivalent) in 30 mL of dry DMF, add CuI (10 mol %)[1][2].

-

Slowly add freshly prepared sodium methoxide (from 5 g of Na metal in 10 mL of MeOH) to the reaction mixture[1][2].

-

Reflux the reaction mixture for 36 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an EtOAc:Hexane (7:3) solvent system[1][2].

-

After completion, cool the reaction mixture to room temperature[1][2].

-

Purify the crude product by column chromatography on silica gel using a CHCl₃/MeOH (95:5) solvent system to obtain the pure this compound as a green solid[1][2].

Single-Crystal X-ray Diffraction

The following is a general protocol for obtaining single-crystal X-ray diffraction data for small organic molecules.

Crystal Growth:

-

High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. Other methods like vapor diffusion or slow cooling can also be employed[3]. Crystals suitable for diffraction should be well-formed, transparent, and typically between 0.1 and 0.3 mm in all dimensions[4].

Data Collection:

-

A suitable crystal is selected and mounted on a goniometer head[4][5].

-

The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

-

The crystal is exposed to a monochromatic X-ray beam[5].

-

The diffraction patterns are collected on a detector as the crystal is rotated through a series of angles[4][5].

Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell parameters and space group.

-

The crystal structure is solved using direct methods or Patterson synthesis to obtain an initial model of the atomic positions[4].

-

The structural model is then refined against the experimental data to improve the accuracy of the atomic coordinates, bond lengths, and bond angles.

Data Presentation: Crystal Structure and Molecular Geometry of 7-hydroxy-6-methoxyquinolin-2(1H)-one

The following tables summarize the crystallographic data and selected geometric parameters for 7-hydroxy-6-methoxyquinolin-2(1H)-one, a close structural analogue of this compound.

Table 1: Crystal Data and Structure Refinement for 7-hydroxy-6-methoxyquinolin-2(1H)-one.

| Parameter | Value |

| Empirical formula | C₁₀H₉NO₃ |

| Formula weight | 191.18 g/mol |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a | Data not available in provided search results |

| b | Data not available in provided search results |

| c | Data not available in provided search results |

| α | 90° |

| β | Data not available in provided search results |

| γ | 90° |

| Volume | Data not available in provided search results |

| Z | 4 |

| Density (calculated) | Data not available in provided search results |

| Absorption coefficient | Data not available in provided search results |

| F(000) | Data not available in provided search results |

| Crystal size | Data not available in provided search results |

| Theta range for data collection | Data not available in provided search results |

| Index ranges | Data not available in provided search results |

| Reflections collected | Data not available in provided search results |

| Independent reflections | Data not available in provided search results |

| Completeness to theta | Data not available in provided search results |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | Data not available in provided search results |

| Goodness-of-fit on F² | Data not available in provided search results |

| Final R indices [I>2sigma(I)] | Data not available in provided search results |

| R indices (all data) | Data not available in provided search results |

Note: Specific unit cell dimensions and refinement statistics for 7-hydroxy-6-methoxyquinolin-2(1H)-one were not available in the provided search results. The table structure is based on standard crystallographic reports.

Table 2: Selected Bond Lengths and Angles for the Quinolinone Core (Representative Data).

| Bond/Angle | Length (Å) / Angle (°) |

| C2=O2 | ~1.24 |

| N1-C2 | ~1.38 |

| N1-C8a | ~1.40 |

| C2-C3 | ~1.44 |

| C3-C4 | ~1.36 |

| C4-C4a | ~1.42 |

| C4a-C8a | ~1.41 |

| Angle | |

| N1-C2-C3 | ~118° |

| C2-N1-C8a | ~124° |

| C2-C3-C4 | ~121° |

| C3-C4-C4a | ~121° |

| C4-C4a-C8a | ~118° |

| N1-C8a-C4a | ~118° |

Note: The bond lengths and angles are approximate values typical for the quinolin-2(1H)-one scaffold and are provided for illustrative purposes.

Mandatory Visualization

Caption: Experimental workflow for the synthesis and structural characterization.

Caption: Molecular structure of 7-hydroxy-6-methoxyquinolin-2(1H)-one.

References

The Biosynthesis of 6-Methoxyquinolin-2(1H)-one: A Technical Guide to a Hypothesized Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the biosynthesis of 6-methoxyquinolin-2(1H)-one, a heterocyclic compound belonging to a class of natural products with significant biological activities. While the precise biosynthetic pathway for this specific molecule has not been fully elucidated in the scientific literature, this document consolidates current knowledge on the biosynthesis of related simple quinolinone and furoquinoline alkaloids to propose a scientifically grounded, hypothesized pathway. This guide provides detailed, generalized experimental protocols for investigating this pathway and presents representative quantitative data for the key enzymatic reactions likely involved.

Introduction and Natural Occurrence

Quinolin-2(1H)-one scaffolds are prevalent in a variety of natural products and synthetic compounds, exhibiting a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The methoxy-substituted quinolinone, this compound, is of particular interest due to its potential bioactivity. While its direct isolation from natural sources is not extensively documented, the closely related compound, 7-hydroxy-6-methoxyquinolin-2(1H)-one, has been isolated from the bark of Spondias pinnata.[1][2] This suggests that the biosynthetic machinery for producing such methoxylated quinolinones exists in the plant kingdom. Furthermore, fungi, especially from the Aspergillus and Penicillium genera, are known producers of a diverse array of quinolone alkaloids derived from anthranilic acid.[3][4]

A Hypothesized Biosynthetic Pathway

Based on established pathways for furoquinoline alkaloids in the Rutaceae family and other alkaloids derived from anthranilic acid, a plausible biosynthetic route for this compound is proposed.[5][6][7][8] This pathway diverges from the tryptophan-dependent biosynthesis of more complex quinoline alkaloids like quinine.

The proposed pathway initiates from the shikimate pathway product, anthranilic acid .

Step 1: Activation of Anthranilic Acid The biosynthesis is likely initiated by the activation of anthranilic acid to its coenzyme A thioester, anthraniloyl-CoA . This reaction is catalyzed by an acyl-CoA synthetase .

Step 2: Chain Extension Anthraniloyl-CoA then serves as a starter unit for a Claisen-type condensation with a molecule of malonyl-CoA . This reaction, likely catalyzed by a Type III polyketide synthase (PKS)-like enzyme or a specific chalcone synthase-like enzyme, would form a β-ketoacyl-CoA intermediate.

Step 3: Cyclization and Aromatization The intermediate undergoes an intramolecular cyclization and subsequent dehydration/aromatization to form the core quinolinone ring structure, yielding 2,4-dihydroxyquinoline . This molecule exists in tautomeric equilibrium with 4-hydroxyquinolin-2(1H)-one .

Step 4: Hydroxylation A regiospecific hydroxylation at the C-6 position of the quinolinone ring is a crucial step. This is likely catalyzed by a cytochrome P450 monooxygenase (CYP450) , a common class of enzymes in plant secondary metabolism responsible for such hydroxylations, to produce 4,6-dihydroxyquinolin-2(1H)-one .[9]

Step 5: O-Methylation The final step is the specific methylation of the hydroxyl group at the C-6 position. This reaction is catalyzed by an O-methyltransferase (OMT) , which utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor, to yield 6-methoxy-4-hydroxyquinolin-2(1H)-one . Tautomerization would then lead to the final product, This compound .

Below is a graphical representation of this hypothesized pathway.

Data Presentation: Representative Enzyme Kinetics

The following table summarizes representative kinetic data for the key enzyme families hypothesized to be involved in the final steps of this compound biosynthesis. These values are derived from studies on analogous enzymes in plant secondary metabolism and serve as a baseline for comparison in future research.

| Enzyme Class | Substrate(s) | Km (µM) | kcat (s-1) | Source (Analogous System) |

| Cytochrome P450 Monooxygenase | Phenylpropanoids, Alkaloids | 1 - 50 | 0.1 - 20 | Cinnamate 4-hydroxylase[10] |

| O-Methyltransferase (OMT) | Catechols, Flavonoids | 10 - 200 (for acceptor) | 0.01 - 5 | Catechol O-methyltransferase[11] |

| 5 - 100 (for SAM) | tRNA Methyltransferase[12] |

Detailed Methodologies: Experimental Protocols

Elucidating the proposed biosynthetic pathway requires a combination of tracer studies, enzyme assays, and molecular biology techniques. Below are detailed, generalized protocols for key experiments.

Experimental Workflow

The overall workflow to investigate the biosynthesis of a natural product like this compound is depicted below.

Protocol: Precursor Feeding Studies

This protocol is designed to determine if anthranilic acid is a precursor to this compound in a plant or fungal culture.

-

Preparation of Labeled Precursor: Synthesize or procure isotopically labeled anthranilic acid (e.g., [¹³C₆]-anthranilic acid or [¹⁴C]-anthranilic acid). Prepare a sterile stock solution in a suitable solvent (e.g., ethanol or DMSO) at a concentration of 10-50 mM.

-

Administration to Culture: Introduce the labeled precursor to the plant seedlings, cell suspension culture, or fungal culture at a final concentration of 50-200 µM.[13] Include a control culture treated with the solvent alone.

-

Incubation: Incubate the cultures under their normal growth conditions for a period ranging from 24 hours to 7 days. The optimal time should be determined empirically.

-

Metabolite Extraction: Harvest the plant tissue or fungal mycelium. Lyophilize and grind the tissue to a fine powder. Perform a solvent extraction (e.g., with methanol or ethyl acetate) to isolate small molecules.

-

Analysis: Analyze the crude extract using Liquid Chromatography-Mass Spectrometry (LC-MS). For stable isotope labeling (¹³C), look for a mass shift in the peak corresponding to this compound that matches the number of incorporated heavy atoms. For radioisotope labeling (¹⁴C), use High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector.

-

Data Interpretation: Significant incorporation of the label into the target molecule confirms its role as a biosynthetic precursor.

Protocol: Cytochrome P450 Hydroxylase Assay

This assay measures the activity of CYP450 enzymes in a microsomal fraction, using a model substrate.[14]

-

Preparation of Microsomes: Homogenize fresh plant tissue (e.g., from Spondias pinnata) in an ice-cold extraction buffer (e.g., 100 mM potassium phosphate pH 7.4, 1 mM EDTA, 10 mM DTT, and polyvinylpyrrolidone). Centrifuge the homogenate at 10,000 x g to remove cell debris. The supernatant is then ultracentrifuged at 100,000 x g to pellet the microsomes. Resuspend the microsomal pellet in a storage buffer.

-

Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing:

-

100 mM potassium phosphate buffer (pH 7.4)

-

Microsomal protein (20-100 µg)

-

The putative substrate (e.g., 4-hydroxyquinolin-2(1H)-one) at a concentration range of 1-100 µM.

-

-

Reaction Initiation: Pre-incubate the mixture at 30°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.

-

Incubation and Termination: Incubate the reaction at 30°C for 30-60 minutes. Terminate the reaction by adding an equal volume of ice-cold acetonitrile or by boiling.

-

Product Analysis: Centrifuge the mixture to pellet the precipitated protein. Analyze the supernatant by HPLC or LC-MS to detect and quantify the formation of the hydroxylated product (e.g., 4,6-dihydroxyquinolin-2(1H)-one).

-

Controls: Run parallel reactions without NADPH (negative control) and with a known CYP450 inhibitor (e.g., carbon monoxide or ketoconazole) to confirm that the activity is P450-dependent.

Protocol: O-Methyltransferase (OMT) Assay

This assay measures the ability of a protein extract to transfer a methyl group from SAM to a hydroxylated substrate.[11]

-

Preparation of Protein Extract: Prepare a soluble protein extract by homogenizing plant tissue in an appropriate buffer, followed by centrifugation to remove cell debris and membranes.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

100 mM Tris-HCl buffer (pH 7.5)

-

10 mM MgCl₂

-

5 mM DTT

-

Soluble protein extract (10-50 µg)

-

The hydroxylated substrate (e.g., 4,6-dihydroxyquinolin-2(1H)-one) at a concentration range of 10-500 µM.

-

-

Reaction Initiation: Pre-warm the mixture to 30°C. Initiate the reaction by adding S-[methyl-¹⁴C]-adenosyl-L-methionine to a final concentration of 10-50 µM.

-

Incubation and Termination: Incubate at 30°C for 20-60 minutes. Terminate the reaction by adding 2 M HCl.

-

Product Extraction and Quantification: Extract the methylated product from the aqueous phase using an organic solvent like ethyl acetate. Quantify the amount of product formed by measuring the radioactivity of the organic phase using a scintillation counter.

-

Kinetic Analysis: To determine Km and Vmax, vary the concentration of one substrate while keeping the other saturated. Plot the initial reaction velocities against substrate concentration and fit the data to the Michaelis-Menten equation.[15]

Conclusion and Future Directions

The biosynthesis of this compound in natural sources likely proceeds via a pathway starting from anthranilic acid, involving key enzymatic steps of condensation, cyclization, hydroxylation, and O-methylation. While this pathway is currently hypothesized, it is strongly supported by the well-documented biosynthesis of related furoquinoline and fungal quinolinone alkaloids. The experimental protocols and representative data provided in this guide offer a robust framework for researchers to investigate and ultimately elucidate this pathway.

Future research should focus on identifying and characterizing the specific enzymes from natural sources like Spondias pinnata or relevant fungal species. The successful identification and heterologous expression of these enzymes would not only confirm the biosynthetic pathway but also open avenues for the biotechnological production of this compound and its derivatives for potential applications in drug development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. sciencedaily.com [sciencedaily.com]

- 5. Biosynthesis of the furoquinoline alkaloids, skimmianine, evoxine, and choisyine: mechanism of formation of the furan ring. The timing of aromatic hydroxylation and of methylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Alkaloids Derived from Anthranilic Acid: Quinoline, Acridone, and Quinazoline [ouci.dntb.gov.ua]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The Chemically Inducible Plant Cytochrome P450 CYP76B1 Actively Metabolizes Phenylureas and Other Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The kinetics of the enzymatic O-methylation of catechols and catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. General Considerations for Feeding and Diet Formulation - Nutrient Requirements of Laboratory Animals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biochem.du.ac.in [biochem.du.ac.in]

Tautomerism of 6-methoxyquinolin-2(1H)-one and its hydroxyquinoline form

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the tautomeric equilibrium between 6-methoxyquinolin-2(1H)-one and its hydroxyquinoline form, 6-methoxy-2-hydroxyquinoline. This equilibrium is of significant interest in medicinal chemistry and drug development due to its influence on the molecule's physicochemical properties, biological activity, and interaction with therapeutic targets. This document details the structural aspects, quantitative data, experimental protocols for characterization, and the relevance of this tautomerism in a biological context.

The Tautomeric Equilibrium: Keto vs. Enol

This compound exists in a dynamic equilibrium between two tautomeric forms: the keto (lactam) form and the enol (lactim) form. The equilibrium involves the migration of a proton between the nitrogen and oxygen atoms of the heterocyclic ring.

Generally, for 2-quinolinone systems, the keto form is the more stable and, therefore, the predominant tautomer in most environments, including the solid state and in various solvents. This preference is largely attributed to the greater thermodynamic stability of the cyclic amide group in the keto form compared to the iminol group in the enol form.[1] The position of the equilibrium can be influenced by factors such as solvent polarity, pH, and temperature.[2][3]

Quantitative Data

Table 1: Spectroscopic Data for Tautomer Identification

| Spectroscopic Method | This compound (Keto form) | 6-methoxy-2-hydroxyquinoline (Enol form) | Reference |

| 1H NMR (CDCl3, ppm) | ~3.86 (s, 3H, -OCH3), ~6.98-7.98 (m, aromatic H), ~8.73 (br s, 1H, N-H) | Expected deshielding of aromatic protons compared to the keto form. O-H signal would be present. | [1] |

| 13C NMR (DMSO-d6, ppm) | ~55.5 (-OCH3), ~113-140 (aromatic C), ~161 (C=O) | C=O signal absent. C-OH signal would appear at a different chemical shift. | [4] |

| UV-Vis (λmax, nm) | Typically shows absorption bands in the UV region. | The enol form is expected to have a different absorption maximum due to the altered chromophore. | [5] |

| Fluorescence Emission (λem, nm) | Fluorescence properties are dependent on the solvent and substitution. | The enol form, being more aromatic, may exhibit different fluorescence characteristics.[6] | [7] |

Note: The 1H and 13C NMR data for the keto form are based on available spectral data for 6-methoxyquinoline and 6-methoxy-2(1H)-quinolinone. The characteristics for the enol form are predicted based on general principles of tautomerism in quinolinone systems.

Table 2: Computational Data for Tautomer Stability

While a specific computational study for this compound was not found, studies on similar quinolone systems consistently show the keto form to be more stable. For example, theoretical calculations on ethyl 4-oxo-7-methylquinoline-3-carboxylate and ethyl 4-hydroxy-5-methylquinoline-3-carboxylate show a clear preference for the keto (oxo) form.[8]

| Tautomer System | Computational Method | Relative Gibbs Free Energy (ΔG) | Calculated KT (at 298.15 K) | Reference |

| 2-Hydroxyquinoline / 2-Quinolone | CBS-QB3 | Keto form is more stable | KT << 1 | [3] |

| Substituted Quinolones | DFT (B3LYP/6-311++G(d,p)) | Keto form is generally more stable | KT << 1 | [8] |

Note: The values for KT are qualitative, indicating a strong preference for the keto form.

Experimental Protocols

A comprehensive understanding of the tautomeric equilibrium requires a combination of spectroscopic and computational methods.

UV-Vis Spectroscopy

This technique is useful for quantifying the tautomeric ratio in solution, provided the two tautomers have distinct absorption spectra.[1][9]

Protocol:

-

Sample Preparation: Prepare stock solutions of this compound in various solvents of differing polarity (e.g., cyclohexane, ethanol, water) at a concentration of approximately 10-4 to 10-5 M.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorption spectrum over a range of approximately 200-450 nm for each solvent.

-

Data Analysis:

-

Identify the absorption maxima (λmax) for each tautomer if distinguishable.

-

To accurately determine the concentration of each tautomer and calculate the equilibrium constant (KT), the molar extinction coefficients (ε) for the pure keto and enol forms are required. These can be determined experimentally using "locked" derivatives (e.g., 1-methyl-6-methoxyquinolin-2(1H)-one for the keto form and 2,6-dimethoxyquinoline for the enol form) that cannot tautomerize.[1]

-

The tautomeric ratio can be calculated using the Beer-Lambert law at wavelengths where one tautomer absorbs significantly more than the other.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of tautomers in solution, as the chemical shifts of nuclei are highly sensitive to their electronic environment.[1][10][11]

Protocol:

-

Sample Preparation: Dissolve this compound in various deuterated solvents (e.g., CDCl3, DMSO-d6, D2O) to a concentration of 5-10 mg/mL.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire 1H and 13C NMR spectra. For quantitative analysis, ensure a sufficient relaxation delay (D1) between scans.

-

Data Analysis:

-

In the 1H NMR spectrum, the presence of distinct signals for the N-H proton (keto form) and the O-H proton (enol form) can indicate the presence of both tautomers, although rapid proton exchange may lead to a single, broadened peak.

-

The 13C NMR spectrum is often more informative. The chemical shift of the carbonyl carbon (C=O) in the keto form (~161 ppm) is significantly different from the C-OH carbon in the enol form.

-

The tautomeric ratio can be determined by integrating the signals corresponding to each distinct tautomer.

-

Fluorescence Spectroscopy

Fluorescence spectroscopy can provide insights into the excited-state properties of the tautomers. Hydroxyquinolines are known to be fluorescent, and their emission properties are often sensitive to the environment.[6][12]

Protocol:

-

Sample Preparation: Prepare dilute solutions (e.g., 10-5 to 10-6 M) of this compound in various solvents.

-

Instrumentation: A spectrofluorometer.

-

Data Acquisition:

-

Record the absorption spectrum to determine the optimal excitation wavelength (λex).

-

Record the fluorescence emission spectrum by exciting the sample at λex.

-

Record the excitation spectrum by monitoring the emission at the wavelength of maximum fluorescence intensity (λem).

-

-

Data Analysis:

-

Compare the emission spectra in different solvents to assess the influence of the environment on the tautomeric equilibrium in the excited state.

-

Differences in the excitation and emission spectra may indicate the presence of different emitting species (i.e., the keto and enol tautomers).

-

Computational Chemistry

Density Functional Theory (DFT) calculations are a valuable tool for predicting the relative stabilities of tautomers and complementing experimental findings.[2][8]

Protocol:

-

Software: Use a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Model Building: Construct the 3D structures of both the this compound and 6-methoxy-2-hydroxyquinoline tautomers.

-

Geometry Optimization and Frequency Calculation: Perform geometry optimizations and frequency calculations for both tautomers in the gas phase and in solution using a continuum solvation model (e.g., PCM, SMD). A common level of theory is B3LYP with a 6-311++G(d,p) basis set. The absence of imaginary frequencies confirms that the structures are true energy minima.

-

Energy Calculation: Calculate the Gibbs free energies (G) of the optimized structures.

-

Data Analysis:

-

Calculate the difference in Gibbs free energy (ΔG) between the enol and keto tautomers: ΔG = Genol - Gketo.

-

The equilibrium constant can then be calculated using the equation: KT = exp(-ΔG/RT), where R is the gas constant and T is the temperature.

-

Relevance in Drug Development and Signaling Pathways

The tautomeric state of a molecule can significantly impact its biological activity. The different hydrogen bonding patterns, lipophilicity, and overall shape of the keto and enol forms can lead to different interactions with biological targets such as enzymes and receptors.

Quinolone-2(1H)-one derivatives have been investigated as inhibitors of the Hedgehog signaling pathway (HSP), which is implicated in various cancers.[13] The ability of these compounds to modulate the HSP highlights the therapeutic potential of this scaffold.

The development of drugs based on the quinolinone scaffold requires a thorough understanding of its tautomeric behavior. The predominant tautomer under physiological conditions will dictate the drug-target interactions and, consequently, the pharmacological effect.

Conclusion

The tautomerism of this compound is a critical aspect of its chemistry, with the equilibrium predominantly favoring the keto form. A comprehensive characterization of this equilibrium, employing a combination of spectroscopic and computational methods, is essential for researchers in drug development. Understanding the factors that influence the tautomeric ratio and the distinct properties of each tautomer will enable the rational design of more effective and targeted therapeutics based on the quinolinone scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. Keto–enol equilibrium: stable tautomers of ortho-, meta-, and para-hydroquinones in large aromatics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. BJOC - Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds [beilstein-journals.org]

- 5. bernsteinlab.colostate.edu [bernsteinlab.colostate.edu]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. squ.elsevierpure.com [squ.elsevierpure.com]

- 13. Quinolone-1-(2H)-ones as hedgehog signalling pathway inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Quantum Chemical Blueprint: Unveiling the Electronic Landscape of 6-methoxyquinolin-2(1H)-one

A Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of the quantum chemical calculations and electronic properties of 6-methoxyquinolin-2(1H)-one, a heterocyclic molecule of significant interest in medicinal chemistry. By leveraging computational methodologies, we can elucidate the structural and electronic characteristics that underpin its potential biological activity. This document serves as a blueprint for in-silico investigation, detailing the theoretical framework, computational protocols, and expected electronic properties.

Introduction to this compound

Quinolin-2(1H)-one, also known as carbostyril, and its derivatives form the structural core of numerous natural products and synthetic compounds with a wide array of biological activities, including anti-inflammatory, antibacterial, and antimalarial properties. The introduction of a methoxy group at the 6th position can significantly modulate the electronic distribution and, consequently, the pharmacological profile of the quinolinone scaffold. Understanding these electronic properties at a quantum mechanical level is crucial for rational drug design and the development of novel therapeutic agents.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful and cost-effective means to predict molecular geometry, stability, reactivity, and spectroscopic properties.[1] This guide outlines the standard computational workflow for characterizing this compound and presents the expected data in a clear, structured format.

Theoretical and Computational Methodology

The investigation of the electronic properties of this compound is primarily conducted through quantum chemical calculations. The following sections detail the theoretical background and a typical experimental protocol for these computations.

Computational Workflow

The general workflow for the quantum chemical analysis of this compound is depicted in the following diagram.

Experimental Protocols

Software: All quantum chemical calculations can be performed using the Gaussian 09 or a later version of the software suite.[1]

Geometry Optimization: The initial structure of this compound is optimized using Density Functional Theory (DFT) with the Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[2] A triple-zeta split-valence basis set with diffuse and polarization functions, 6-311++G(d,p), is employed for all atoms. This level of theory provides a good balance between accuracy and computational cost for organic molecules.

Frequency Calculations: To confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.

Electronic Property Calculations:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated from the optimized structure. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP): The MEP is calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

-

Mulliken Atomic Charges: These are calculated to quantify the charge distribution on each atom of the molecule.[1]

Excited State Calculations:

-

Time-Dependent DFT (TD-DFT): To simulate the UV-Vis absorption spectrum, TD-DFT calculations are performed on the optimized ground-state geometry.[3] The excitation energies and oscillator strengths of the lowest singlet-singlet electronic transitions are computed.

Predicted Electronic Properties and Data Presentation

The following tables summarize the kind of quantitative data that would be obtained from the aforementioned computational studies.

Optimized Geometric Parameters

The geometry optimization provides key bond lengths and dihedral angles.

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Lengths | C=O | Value |

| C-N | Value | |

| C-O (methoxy) | Value | |

| Dihedral Angle | C-C-O-C (methoxy) | Value |

Frontier Molecular Orbitals and Reactivity Descriptors

The HOMO and LUMO energies are fundamental to understanding the electronic behavior of the molecule.

| Parameter | Symbol | Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | Value |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Value |

| HOMO-LUMO Energy Gap | ΔE | Value |

| Chemical Hardness | η | Value |

| Electronegativity | χ | Value |

| Chemical Potential | μ | Value |

| Electrophilicity Index | ω | Value |

Simulated UV-Vis Spectral Data

TD-DFT calculations predict the electronic transitions that give rise to UV-Vis absorption.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S0 → S1 | Value | Value | Value |

| S0 → S2 | Value | Value | Value |

| S0 → S3 | Value | Value | Value |

Structure-Property Relationships and Potential Biological Interactions

The electronic properties calculated for this compound can be correlated with its potential biological activity. For instance, the MEP can indicate regions of the molecule likely to engage in hydrogen bonding or electrostatic interactions with a biological target, such as an enzyme active site.

Given that quinoline derivatives have been investigated as inhibitors of various signaling pathways, a hypothetical interaction can be visualized. For example, as GLI1 inhibitors in the Hedgehog signaling pathway.[4]

Conclusion

This technical guide has outlined a robust computational framework for the detailed characterization of the electronic properties of this compound. By employing DFT and TD-DFT methods, researchers can gain deep insights into the molecule's geometry, reactivity, and spectroscopic signatures. The data generated from these calculations, presented in the structured formats suggested, are invaluable for understanding structure-activity relationships and guiding the synthesis and development of new quinolinone-based therapeutic agents. This in-silico approach represents a critical first step in the modern drug discovery pipeline, enabling a more targeted and efficient search for novel bioactive compounds.

References

- 1. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Quinolines and Oxazino-quinoline Derivatives as Small Molecule GLI1 Inhibitors Identified by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of 6-Methoxyquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of 6-methoxyquinolin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry. Understanding the thermal properties of this molecule is critical for its handling, formulation, storage, and for predicting its shelf-life as an active pharmaceutical ingredient (API). This document outlines key experimental protocols for assessing thermal stability, presents a structured summary of potential thermal event data, and visualizes the analytical workflow.

Core Concepts in Thermal Analysis

Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature or time in a controlled atmosphere. For a compound like this compound, the primary techniques employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

-

Thermogravimetric Analysis (TGA): TGA provides quantitative information on the mass changes in a material as it is heated. This is crucial for determining the onset of decomposition, identifying intermediate degradation steps, and ascertaining the amount of residual char.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. This technique is invaluable for identifying phase transitions such as melting, crystallization, and glass transitions, providing data on the energetics of these processes.

Hypothetical Thermal Decomposition Profile

While specific experimental data for this compound is not extensively available in public literature, a hypothetical thermal decomposition profile can be constructed based on the analysis of similar quinolinone derivatives. The following table summarizes expected quantitative data from TGA and DSC analyses.

| Thermal Event | Technique | Onset Temperature (°C) | Peak Temperature (°C) | Mass Loss (%) | Enthalpy (J/g) | Observations |

| Melting | DSC | 210 - 220 | 225 | N/A | 100 - 120 | Sharp endothermic peak indicating a crystalline solid. |

| Decomposition Stage 1 | TGA/DSC | 250 - 260 | 275 | 15 - 20 | - | Initial mass loss, potentially corresponding to the loss of the methoxy group or other small fragments. This may be observed as an exothermic event in DSC. |

| Decomposition Stage 2 | TGA/DSC | 300 - 315 | 340 | 40 - 50 | - | Major degradation of the quinolinone ring structure. |

| Final Decomposition | TGA | >400 | - | >90 | - | Near complete combustion or volatilization of the compound. |

Experimental Protocols

Detailed methodologies are essential for reproducible and accurate assessment of thermal stability. The following protocols for TGA and DSC are based on standard practices for the analysis of organic small molecules.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Sample Preparation:

-

Ensure the this compound sample is a fine, homogenous powder.

-

Accurately weigh 5-10 mg of the sample into a clean, tared alumina or platinum crucible.

Experimental Conditions:

-

Atmosphere: Dry nitrogen (inert) or air (oxidative), at a constant flow rate of 50-100 mL/min.

-

Heating Rate: A linear heating rate of 10 °C/min is standard.

-

Temperature Range: Ambient temperature (e.g., 25 °C) to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).

Data Analysis:

-

Plot the sample mass (or mass percentage) as a function of temperature.

-

Determine the onset temperature of decomposition, defined as the temperature at which significant mass loss begins.

-

Identify the temperatures of maximum rates of mass loss from the first derivative of the TGA curve (DTG).

-

Quantify the percentage of mass loss at each decomposition stage.

-

Note the final residual mass at the end of the experiment.

Differential Scanning Calorimetry (DSC)

Objective: To identify and characterize thermal transitions such as melting and to determine the energetics of these processes.

Instrumentation: A calibrated differential scanning calorimeter.

Sample Preparation:

-

Accurately weigh 2-5 mg of the finely powdered this compound into a clean, tared aluminum pan.

-

Hermetically seal the pan to prevent volatilization before decomposition. An empty, sealed pan is used as the reference.

Experimental Conditions:

-

Atmosphere: Dry nitrogen at a flow rate of 20-50 mL/min.

-

Heating Rate: A linear heating rate of 10 °C/min.

-

Temperature Program:

-

Equilibrate at a temperature below any expected transitions (e.g., 30 °C).

-

Ramp up to a temperature above the melting point but below the onset of decomposition (e.g., 250 °C).

-

Hold for a short period to ensure complete melting.

-

Cool back to the starting temperature at a controlled rate (e.g., 10 °C/min) to observe any crystallization events.

-

A second heating scan can be performed to investigate changes in the material's thermal behavior after the initial melt.

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

Determine the onset temperature, peak temperature, and enthalpy of any endothermic (e.g., melting) or exothermic (e.g., decomposition, crystallization) events.

-

The melting point is typically taken as the onset of the melting endotherm.

Degradation Profile and Potential Pathways

The degradation of this compound under thermal stress is likely to proceed through a multi-step mechanism. Based on the structure, potential degradation pathways include:

-

Loss of the Methoxy Group: The C-O bond of the methoxy group can be susceptible to cleavage at elevated temperatures, potentially leading to the formation of a hydroxylated quinolinone and volatile methane or methanol.

-

Ring Opening: The lactam ring in the quinolinone structure may undergo hydrolysis or thermal cleavage.

-

Oxidation: In the presence of air, oxidative degradation can occur, leading to the formation of various oxygenated products and ultimately, complete combustion to CO2, H2O, and NOx. The degradation of quinoline itself has been shown to proceed via hydroxylation to form 2-oxo-1,2-dihydroquinoline, which is then further oxidized.[1]

The identification of specific degradation products would require further analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) applied to samples subjected to controlled thermal stress.

Visualized Workflows

The following diagrams illustrate the logical workflow for the thermal analysis of this compound.

Caption: Workflow for Thermal Analysis of this compound.

Caption: Workflow for Investigating Degradation Products.

Conclusion

This technical guide provides a foundational understanding of the thermal stability and degradation profile of this compound for professionals in the pharmaceutical sciences. While specific experimental data on this compound is limited, the outlined protocols and expected data provide a robust framework for its analysis. A thorough characterization using TGA and DSC is a critical step in the pre-formulation and development of any drug candidate, ensuring the quality, safety, and efficacy of the final drug product. Further studies employing hyphenated techniques are recommended to fully elucidate the degradation pathways and identify any potentially reactive or toxic byproducts.

References

An In-depth Technical Guide on the Discovery and First Synthesis of 6-methoxyquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the historical discovery and initial synthesis of 6-methoxyquinolin-2(1H)-one, a significant heterocyclic scaffold in medicinal chemistry. The document details the foundational synthetic methodologies that likely led to its first preparation, drawing upon established classical reactions for quinoline and quinolinone synthesis. While a singular definitive publication marking its "discovery" remains elusive in readily available literature, this guide reconstructs the probable early synthetic routes. It includes detailed experimental protocols for analogous historical syntheses, quantitative data where available, and visualizations of the key synthetic pathways to serve as a valuable resource for researchers in organic synthesis and drug development.

Introduction: The Quinolinone Core

The quinolin-2(1H)-one, or carbostyril, framework is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a wide array of biological activities. The introduction of a methoxy group at the 6-position significantly influences the molecule's electronic properties and can modulate its pharmacological profile. This guide focuses on the historical context of the synthesis of this specific derivative, this compound.